

2,3,4,5-Tetrahydro-1H-benzo[c]azepine chemical structure and nomenclature

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,4,5-Tetrahydro-1H-benzo[c]azepine

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An In-depth Technical Guide to **2,3,4,5-Tetrahydro-1H-benzo[c]azepine**: Structure, Nomenclature, and Medicinal Chemistry Applications

Abstract

The **2,3,4,5-tetrahydro-1H-benzo[c]azepine** moiety represents a pivotal heterocyclic scaffold in the landscape of medicinal chemistry and drug development. As a privileged structure, its unique seven-membered ring fused to a benzene ring imparts a distinct three-dimensional conformation that is conducive to potent and selective interactions with a variety of biological targets. This technical guide provides a comprehensive exploration of the **2,3,4,5-tetrahydro-1H-benzo[c]azepine** core, intended for researchers, scientists, and professionals in the field of drug discovery. We will delve into its systematic nomenclature, structural characteristics, key synthetic strategies, and spectroscopic analysis. Furthermore, this document will examine its pharmacological significance by discussing structure-activity relationships (SAR) and highlighting prominent derivatives that have shaped our understanding of its therapeutic potential.

The Benzo[c]azepine Scaffold: An Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing rings being particularly prominent.^[1] Among these, azepines—seven-membered rings containing a single nitrogen atom—and their derivatives have garnered

significant interest due to their diverse biological activities, including psychotropic, anticonvulsive, and analgesic properties.[2][3]

The fusion of an azepine ring to a benzene ring gives rise to three constitutional isomers: benzo[b]azepine, benzo[c]azepine, and benzo[d]azepine. The nomenclature indicates the face of the benzene ring ([a], [b], [c], etc.) to which the heterocyclic ring is fused. The **2,3,4,5-tetrahydro-1H-benzo[c]azepine** scaffold, the focus of this guide, is characterized by the fusion at the 'c' face, resulting in a specific spatial arrangement of the nitrogen atom and the aliphatic portion of the seven-membered ring relative to the aromatic system. This structural nuance is critical, as it dictates the molecule's interaction with protein binding sites and is a key determinant of its pharmacological profile. A notable example of its application is in the structure of Capsazepine, a competitive antagonist of the TRPV1 ion channel.[4]

Nomenclature and Structural Elucidation

A precise understanding of the structure and nomenclature is fundamental for unambiguous scientific communication.

Systematic (IUPAC) Nomenclature

The systematic name for **2,3,4,5-tetrahydro-1H-benzo[c]azepine** is 2,3,4,5-tetrahydro-1H-2-benzazepine.[5][6] The nomenclature can be deconstructed as follows:

- Azepine: Refers to the seven-membered nitrogen-containing heterocycle.
- Benz-: Indicates the fusion of a benzene ring.
- 2-: Specifies the position of the nitrogen atom within the fused system according to IUPAC rules.
- Tetrahydro-: Denotes the saturation of four double bonds in the parent azepine ring, resulting in a fully aliphatic heterocyclic portion.
- 1H-: Indicates the presence of a hydrogen atom at position 1, which is a "designated hydrogen" required to specify the location of saturation.

- The "[c]" in the common name "benzo[c]azepine" refers to the specific fusion pattern as previously described.

Caption: Chemical structure and IUPAC numbering of **2,3,4,5-Tetrahydro-1H-benzo[c]azepine**.

Physicochemical Properties

The physical and chemical properties of the core structure are essential for its handling, formulation, and understanding its behavior in biological systems.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₃ N	[5][7]
Molecular Weight	147.22 g/mol	[8][9]
CAS Number	7216-22-0	[5][7]
Appearance	Powder or liquid	[7]
Melting Point	181-184 °C (Hydrochloride Salt)	[5]
Boiling Point	248.6 ± 9.0 °C at 760 mmHg	[5]
Density	1.0 ± 0.1 g/cm ³	[5]
XLogP3	2.13	[5]
Hydrogen Bond Donor Count	1	[9]
Hydrogen Bond Acceptor Count	1	[9]

Synthetic Strategies and Methodologies

The synthesis of the benzo[c]azepine core is a non-trivial task that requires careful strategic planning. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Retrosynthetic Analysis

A common retrosynthetic approach involves disconnecting the seven-membered ring to reveal more readily available starting materials. A logical disconnection is the C1-N2 bond, which can be formed via an intramolecular cyclization, often an N-alkylation or reductive amination. This leads back to a substituted 2-(2-aminoethyl)benzyl derivative.



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Caption: General retrosynthetic workflow for the Benzo[c]azepine scaffold.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a plausible multi-step synthesis adapted from foundational organic chemistry principles for constructing the benzo[c]azepine core. This serves as an illustrative example of the logic behind the experimental choices.

Objective: To synthesize **2,3,4,5-tetrahydro-1H-benzo[c]azepine** from 2-bromophenylacetic acid.

Step 1: Heck Coupling to Introduce the Vinyl Group

- Rationale: The Heck reaction is a reliable method for C-C bond formation, specifically for creating a vinyl group on the aromatic ring which will later be converted into the two-carbon side chain.
- To a solution of 2-bromophenylacetic acid (1.0 eq) in a suitable solvent like DMF, add potassium carbonate (2.5 eq), palladium acetate (0.05 eq), and a phosphine ligand such as PPh_3 (0.1 eq).
- Add vinylboronic acid pinacol ester (1.2 eq).
- Degas the mixture and heat under an inert atmosphere (e.g., Argon) at 80-100 °C for 12-24 hours.

- Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Purify the resulting 2-vinylphenylacetic acid via column chromatography.

Step 2: Reduction of the Carboxylic Acid and Nitrile Formation

- Rationale: The carboxylic acid is reduced to an alcohol, which is then converted to a nitrile. The nitrile group serves as a precursor to the primary amine needed for the final cyclization.
- Dissolve the 2-vinylphenylacetic acid (1.0 eq) in anhydrous THF and cool to 0 °C.
- Slowly add a solution of borane-THF complex ($\text{BH}_3 \cdot \text{THF}$, 1.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
- Quench the reaction carefully with methanol, then concentrate under reduced pressure. The product is 2-(2-vinylphenyl)ethanol.
- Dissolve the alcohol in dichloromethane, add triethylamine (1.5 eq), and cool to 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise and stir for 1 hour.
- Wash the mixture with water and brine, then dry and concentrate to yield the mesylate.
- Dissolve the crude mesylate in DMSO and add sodium cyanide (NaCN , 1.5 eq). Heat the mixture to 60 °C for 6 hours. This nucleophilic substitution yields 3-(2-vinylphenyl)propanenitrile.

Step 3: Reduction of Nitrile and Olefin

- Rationale: A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required to reduce both the nitrile to a primary amine and the vinyl group to an ethyl group in a single step.
- In a separate flask, prepare a suspension of LAH (3.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.
- Slowly add a solution of 3-(2-vinylphenyl)propanenitrile (1.0 eq) in THF.

- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8 hours.
- Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
- Filter the resulting aluminum salts and concentrate the filtrate to obtain 3-(2-ethylphenyl)propan-1-amine.

Step 4: Intramolecular Cyclization (Pictet-Spengler type)

- Rationale: This final step forms the seven-membered ring. While not a classic Pictet-Spengler, the acid-catalyzed intramolecular cyclization via an iminium intermediate is a common strategy for forming such rings.
- Dissolve the amine from the previous step in a solution of formic acid and heat to 100 °C for 2 hours to form the N-formyl derivative.
- Add a strong dehydrating acid such as polyphosphoric acid (PPA) and continue heating at 120-140 °C for 4 hours. This promotes cyclization and dehydration.
- Cool the mixture, carefully pour it onto ice, and basify with concentrated NaOH solution.
- Extract the aqueous layer with dichloromethane.
- Purify the crude product by column chromatography to yield **2,3,4,5-tetrahydro-1H-benzo[c]azepine**.

Spectroscopic Characterization

Confirming the structure of the synthesized compound is paramount. NMR, MS, and IR spectroscopy are the primary tools for this purpose.

Spectroscopic Data	Characteristic Features
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.10-7.25 (m, 4H, Ar-H), δ ~3.0 (t, 2H, Ar-CH ₂), δ ~2.9 (t, 2H, CH ₂ -N), δ ~2.8 (s, 2H, Ar-CH ₂ -N), δ ~1.9 (m, 2H, CH ₂ -CH ₂ -CH ₂), δ ~1.5 (br s, 1H, NH).
¹³ C NMR (CDCl ₃ , 100 MHz)	δ ~140 (Ar-C), δ ~138 (Ar-C), δ ~129 (Ar-CH), δ ~126 (Ar-CH), δ ~55 (Ar-CH ₂ -N), δ ~48 (CH ₂ -N), δ ~35 (Ar-CH ₂), δ ~30 (aliphatic CH ₂).
Mass Spec. (EI)	Molecular Ion (M ⁺) at m/z = 147. Expected fragmentation includes loss of ethyl or propyl fragments.
IR (KBr)	\sim 3300 cm ⁻¹ (N-H stretch), 3050-3000 cm ⁻¹ (Aromatic C-H stretch), 2950-2850 cm ⁻¹ (Aliphatic C-H stretch), \sim 1600 cm ⁻¹ (C=C aromatic stretch).

Note: The spectral data presented are predictive and may vary based on solvent and experimental conditions.

Role in Drug Discovery and Structure-Activity Relationships (SAR)

The benzo[c]azepine scaffold is a versatile template for designing ligands for various receptors and enzymes. The SAR for this class is highly dependent on the biological target.

General SAR Insights

- N-Substitution (Position 2): The nitrogen atom is a critical handle for modification. Introducing substituents here directly impacts the molecule's polarity, basicity, and ability to form hydrogen bonds. Small alkyl groups or more complex side chains can be introduced to probe specific pockets in a binding site. For example, in many CNS-active compounds, an N-methyl group can increase activity.[10]

- Aromatic Ring Substitution (Positions 6, 7, 8, 9): Substitution on the benzene ring with electron-withdrawing or electron-donating groups can modulate the electronic properties and lipophilicity of the molecule.^[10] Hydroxyl or methoxy groups are common for targeting adrenergic or dopaminergic receptors, while halogens can enhance binding affinity through halogen bonding or by modifying metabolic stability.
- Aliphatic Ring (Positions 1, 3, 4, 5): The conformation of the seven-membered ring is crucial. Introducing substituents or spiro-fused rings can lock the conformation into a more active form, reducing the entropic penalty of binding. This has been exploited in the development of potent PARP-1 inhibitors.^[11]

Caption: Structure-Activity Relationship (SAR) map for the Benzo[c]azepine scaffold.

Case Study: Capsazepine

Capsazepine is a synthetic antagonist of capsaicin and a selective blocker of the TRPV1 (transient receptor potential vanilloid 1) ion channel.^[4] Its structure features the core **2,3,4,5-tetrahydro-1H-benzo[c]azepine** scaffold, but with key modifications:

- N-Carbothioamide Group: The nitrogen is part of a thiourea linkage, connecting to a 4-chlorophenethyl group. This large, lipophilic group is critical for antagonistic activity.
- Catechol Moiety: The benzene ring is substituted with two hydroxyl groups at positions 7 and 8, forming a catechol. This feature is often important for interactions with vanilloid-sensitive receptors.

The development of Capsazepine underscores the utility of the benzo[c]azepine core as a rigid scaffold upon which pharmacophoric elements can be precisely arranged to achieve high-affinity and selective biological activity.^[4]

Conclusion and Future Perspectives

The **2,3,4,5-tetrahydro-1H-benzo[c]azepine** framework continues to be an area of active investigation in medicinal chemistry. Its conformational flexibility and multiple points for synthetic diversification make it an attractive starting point for the development of novel therapeutics. Future work will likely focus on leveraging modern synthetic methods, such as C-H activation and asymmetric catalysis, to access novel derivatives with greater efficiency and

stereocontrol. As our understanding of disease biology deepens, this versatile scaffold is poised to yield new chemical entities targeting a wide array of challenging diseases, from neurodegenerative disorders to cancer.

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- To cite this document: BenchChem. [2,3,4,5-Tetrahydro-1H-benzo[c]azepine chemical structure and nomenclature]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105283#2-3-4-5-tetrahydro-1h-benzo-c-azepine-chemical-structure-and-nomenclature>]

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